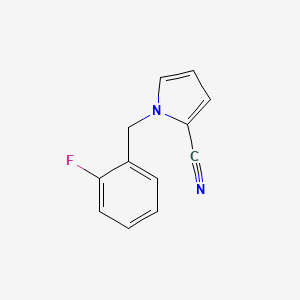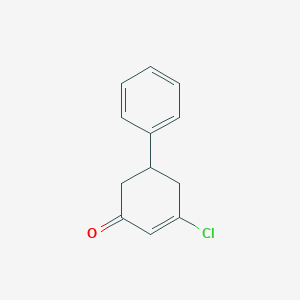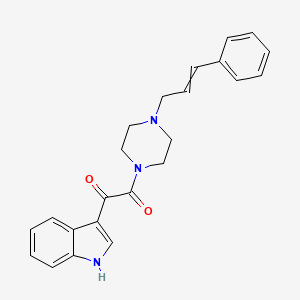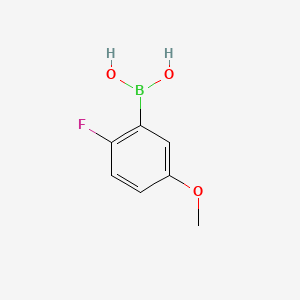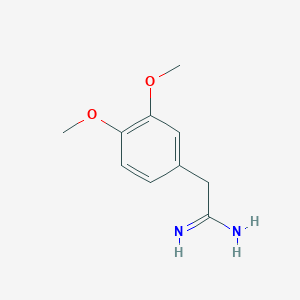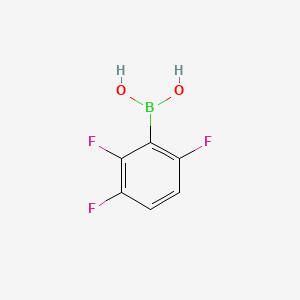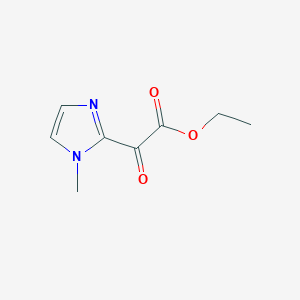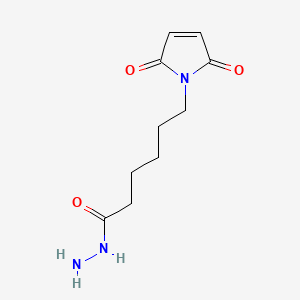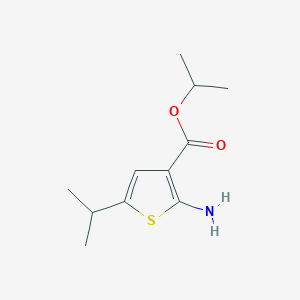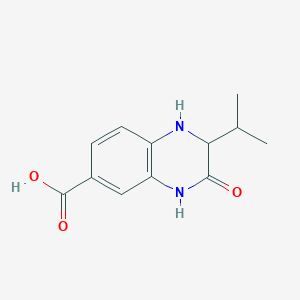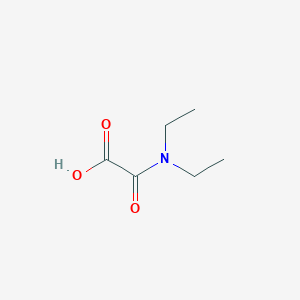![molecular formula C10H11N3O2S B1307825 5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 344561-70-2](/img/structure/B1307825.png)
5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a derivative of the thiadiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the dimethoxy-phenyl group suggests potential modifications in the compound's electronic and steric properties, which could influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of appropriate precursors under specific conditions. For instance, the preparation of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines involves a chemoselective replacement of a bromine substituent with primary or secondary amines . Although the exact synthesis method for 5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is not detailed in the provided papers, similar synthetic routes could be employed, possibly involving a substitution reaction where the dimethoxy-phenyl group is introduced to the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of intermolecular hydrogen bonds, which often lead to the formation of dimers, as observed in the crystal structures of related compounds . The dimers are typically arranged in layers or frameworks, stabilized by hydrogen bonding and other weak interactions such as π-π stacking and C–H···X bonds . The presence of substituents like the dimethoxy-phenyl group can further influence the molecular conformation and the overall crystal packing.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different functional groups. The reactivity of the thiadiazole ring can be modulated by substituents, which can either activate or deactivate the ring towards further chemical transformations. The dimethoxy-phenyl group in the compound of interest may affect the electron density of the thiadiazole ring, potentially influencing its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole shows that the molecules form dimers through intermolecular hydrogen bonds, which are arranged in infinite layers parallel to the xy plane . The presence of substituents can affect properties such as solubility, melting point, and density. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods like density functional theory (DFT), providing insights into the compound's reactivity and potential applications .
Scientific Research Applications
Synthesis and Biological Activity
Research into 1,3,4-thiadiazole derivatives involves synthesizing various compounds to evaluate their biological activities. For example, Chandrakantha et al. (2014) synthesized a series of thiadiazole derivatives, assessing their antibacterial and antifungal activities. Their findings suggest that certain derivatives show appreciable activity, indicating the potential of these compounds in developing new antimicrobial agents (Chandrakantha et al., 2014).
Anthelmintic and Anti-inflammatory Activities
Another study by Shetty et al. (2010) focused on synthesizing imidazothiazole sulfides and sulfones, demonstrating their anthelmintic and anti-inflammatory activities. This research highlights the therapeutic potential of thiadiazole derivatives in treating parasitic infections and inflammation (Shetty et al., 2010).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, revealing their antiproliferative and antimicrobial properties. Some compounds showed high DNA protective ability and strong antimicrobial activity against specific bacteria, suggesting their use in cancer therapy and microbial infection control (Gür et al., 2020).
Herbicidal Activity
In agricultural research, Liu and Shi (2014) designed and synthesized thiadiazole derivatives with potential selective herbicidal activity against certain weeds. This study opens avenues for the development of novel herbicides that are more targeted and environmentally friendly (Liu & Shi, 2014).
properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXQXQFNHBPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)
